5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridazinyl group, a pyrrolidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazinyl and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents might include pyridazine derivatives, pyrrolidine, and various coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the pyridazinyl or pyridinone groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for 5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: A compound with a similar structure but different substituents.
Pyridazinyl derivatives: Compounds featuring the pyridazinyl group, often studied for their biological activities.
Pyrrolidine derivatives: Known for their presence in many bioactive molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-4-3-10(8-15-12)14(20)18-7-5-11(9-18)21-13-2-1-6-16-17-13/h1-4,6,8,11H,5,7,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBYPPANSUXNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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